molecular formula C11H14O2 B13644901 1-(2-Ethoxyphenyl)cyclopropan-1-ol

1-(2-Ethoxyphenyl)cyclopropan-1-ol

Cat. No.: B13644901
M. Wt: 178.23 g/mol
InChI Key: KQQAJLFSLWRTIQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclopropanol derivative where the cyclopropane ring is substituted with a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-ethoxyphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require the use of a solvent such as diethyl ether and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxyphenyl)cyclopropan-1-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-ethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c1-2-13-10-6-4-3-5-9(10)11(12)7-8-11/h3-6,12H,2,7-8H2,1H3

InChI Key

KQQAJLFSLWRTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2(CC2)O

Origin of Product

United States

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